REACTION_CXSMILES
|
[CH2:1]([O:5][C:6]1[CH:12]=[C:11]([CH3:13])[C:9]([NH2:10])=[C:8]([CH3:14])[CH:7]=1)[CH2:2][CH2:3][CH3:4].[Br:15][CH:16]([CH3:20])[C:17](Br)=[O:18].O.O.O.C([O-])(=O)C.[Na+]>C(O)(=O)C.O>[Br:15][CH:16]([CH3:20])[C:17]([NH:10][C:9]1[C:11]([CH3:13])=[CH:12][C:6]([O:5][CH2:1][CH2:2][CH2:3][CH3:4])=[CH:7][C:8]=1[CH3:14])=[O:18] |f:2.3.4.5.6|
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Name
|
|
Quantity
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50.7 g
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Type
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reactant
|
Smiles
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C(CCC)OC1=CC(=C(N)C(=C1)C)C
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Name
|
|
Quantity
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224 mL
|
Type
|
solvent
|
Smiles
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C(C)(=O)O
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Name
|
|
Quantity
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62.4 g
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Type
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reactant
|
Smiles
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BrC(C(=O)Br)C
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Name
|
|
Quantity
|
87.2 g
|
Type
|
reactant
|
Smiles
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O.O.O.C(C)(=O)[O-].[Na+]
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Name
|
|
Quantity
|
362 mL
|
Type
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solvent
|
Smiles
|
O
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Type
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CUSTOM
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Details
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This mixture was shaken for 1/2 hour
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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FILTRATION
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Details
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filtered
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Type
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WASH
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Details
|
washed with water until the washes
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Type
|
DRY_WITH_MATERIAL
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Details
|
dried in vacuo over silica gel and KOH
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Type
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CUSTOM
|
Details
|
The product was recrystallized from 95% ethanol
|
Reaction Time |
0.5 h |
Name
|
|
Type
|
|
Smiles
|
BrC(C(=O)NC1=C(C=C(C=C1C)OCCCC)C)C
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |